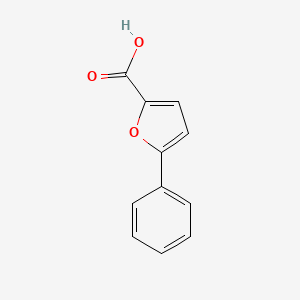

5-Phenyl-2-furoic acid

Description

The exact mass of the compound 5-Phenylfuran-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Phenyl-2-furoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-2-furoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOMINFEASCICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352978 | |

| Record name | 5-Phenyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52938-97-3 | |

| Record name | 5-Phenyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-2-furancarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenyl-2-furoic acid (CAS No: 52938-97-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Phenyl-2-furoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding for researchers in the field.

Introduction: The Significance of the 5-Phenyl-2-furoic acid Scaffold

5-Phenyl-2-furoic acid, identified by the CAS number 52938-97-3, is a bifunctional molecule featuring a carboxylic acid and a phenyl group attached to a central furan ring.[1] This unique arrangement of aromatic and acidic functionalities makes it a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise in a range of pharmacological applications, including as antimicrobial and antitubercular agents, as well as enzyme inhibitors.[2][3][4] The rigid furan core provides a defined spatial orientation for the phenyl and carboxyl groups, facilitating specific interactions with biological targets. Understanding the synthesis, properties, and biological activities of this core molecule is therefore crucial for its effective application in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5-Phenyl-2-furoic acid is fundamental for its application in experimental settings and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 52938-97-3 | [1] |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 150-154 °C | Sigma-Aldrich |

Synthesis of 5-Phenyl-2-furoic acid: A Validated Protocol

The synthesis of 5-Phenyl-2-furoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance, making it a preferred route in medicinal chemistry.

Rationale for Method Selection

The Suzuki-Miyaura coupling is chosen for its robustness and versatility in forming carbon-carbon bonds between aromatic rings. The reaction proceeds under relatively mild conditions and is tolerant of the carboxylic acid functionality present in the starting material, thus avoiding the need for protecting group strategies which can add steps and reduce overall yield.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of 5-Phenyl-2-furoic acid from 5-bromo-2-furoic acid and phenylboronic acid.

Materials:

-

5-Bromo-2-furoic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, combine 5-bromo-2-furoic acid (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.005 equivalents) and SPhos (0.005 equivalents) in a degassed mixture of acetonitrile and water (e.g., 3:1 v/v).

-

Reaction Initiation: Add the catalyst solution to the reaction vial containing the starting materials.

-

Reaction Conditions: Seal the vial and stir the mixture vigorously at 37 °C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Phenyl-2-furoic acid.

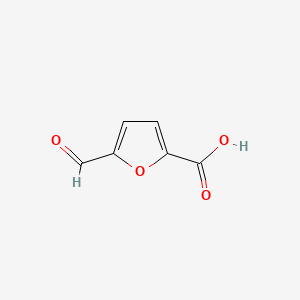

Visualization of the Synthetic Workflow

Caption: Inhibition of the mycobactin biosynthesis pathway.

Inhibition of β-Glucuronidase

The furan scaffold present in 5-phenyl-2-furoic acid is also found in inhibitors of β-glucuronidase. This enzyme is involved in the metabolism of various endogenous and exogenous compounds, and its inhibition can have therapeutic implications. [5][6]For instance, inhibiting bacterial β-glucuronidase in the gut can prevent the reactivation of certain drug metabolites that cause gastrointestinal toxicity.

Mechanism of Inhibition: While the precise inhibitory mechanism of 5-Phenyl-2-furoic acid against β-glucuronidase is not yet fully elucidated, it is hypothesized that the molecule interacts with key amino acid residues in the enzyme's active site. The carboxylic acid group can form hydrogen bonds, while the phenyl and furan rings can engage in hydrophobic and π-π stacking interactions. The specific type of inhibition (e.g., competitive, non-competitive, or mixed) would need to be determined through enzyme kinetic studies.

Future Directions and Conclusion

5-Phenyl-2-furoic acid is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling allows for the facile generation of diverse analogs for structure-activity relationship (SAR) studies. The demonstrated activity of its derivatives against key bacterial enzymes like salicylate synthase MbtI highlights its potential for the development of novel antitubercular agents. Further research should focus on elucidating the precise mechanism of action of 5-Phenyl-2-furoic acid and its derivatives against various biological targets, as well as optimizing their pharmacokinetic and pharmacodynamic properties to advance them as potential drug candidates.

References

-

Mori, M., et al. (2023). Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. International Journal of Molecular Sciences, 24(21), 15993. Available at: [Link]

-

Mori, M., et al. (2021). Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (MbtI) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. Pharmaceuticals, 14(11), 1105. Available at: [Link]

-

Bona, M. D., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1296. Available at: [Link]

- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.

-

Bosch, L., et al. (2009). Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening. ChemMedChem, 4(5), 844-851. Available at: [Link]

-

Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]

-

Suzuki-Miyaura Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

-

Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. European Journal of Medicinal Chemistry, 187, 111921. Available at: [Link]

-

Unraveling molecular mechanisms of β-glucuronidase inhibition by flavonoids from Centaurea scoparia: integrated in silico and in vitro insights. New Journal of Chemistry. Available at: [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections | MDPI [mdpi.com]

- 4. research.unipd.it [research.unipd.it]

- 5. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling molecular mechanisms of β-glucuronidase inhibition by flavonoids from Centaurea scoparia: integrated in silico and in vitro insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Foreword: The Enduring Potential of the Furan Scaffold

An In-Depth Technical Guide to 5-Phenyl-2-Furoic Acid Derivatives: Synthesis, Biological Activity, and Drug Development Insights

As a Senior Application Scientist, one frequently encounters molecular scaffolds that are versatile, robust, and ripe for exploration. The 5-phenyl-2-furoic acid core is a prime example of such a privileged structure. It elegantly combines the aromatic stability of a phenyl group with the unique electronic properties of a furan ring and a reactive carboxylic acid handle, creating a tripartite pharmacophore that has become a cornerstone in modern medicinal chemistry. This guide moves beyond a simple recitation of facts, aiming instead to provide a causal, experience-driven narrative on the synthesis, derivatization, and application of these compelling molecules. We will delve into the "why" behind experimental choices, offering insights honed from practical application to empower researchers in their own discovery efforts.

The Strategic Importance of the 5-Phenyl-2-Furoic Acid Core

The furan ring is not merely a passive linker; it is a bioisostere for phenyl and thiophene rings and its oxygen atom can act as a hydrogen bond acceptor. This five-membered heterocycle is found in numerous natural products and FDA-approved drugs.[1] The addition of a phenyl group at the 5-position introduces a critical vector for modifying lipophilicity, electronic character, and steric profile, which directly influences target binding and pharmacokinetic properties. The carboxylic acid at the 2-position provides a crucial anchor point for hydrogen bonding interactions with biological targets and serves as a synthetic handle for creating amides, esters, and other derivatives.[2]

This unique combination has led to the development of 5-phenyl-2-furoic acid derivatives with a remarkable breadth of biological activities, including:

-

Antitubercular Agents [10]

Core Synthesis: Mastering the Carbon-Carbon Bond

The construction of the 5-aryl-furan bond is the foundational step in accessing this chemical space. While several methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard due to its exceptional functional group tolerance, high yields, and commercially available starting materials.[11][12]

The Suzuki-Miyaura Coupling: A Workflow of Choice

The primary advantage of the Suzuki coupling is its reliability and versatility. It allows for the facile introduction of a diverse array of substituted phenyl rings, enabling extensive Structure-Activity Relationship (SAR) studies. A typical workflow starts with a 5-halo-2-furoic acid ester, most commonly the methyl or ethyl ester of 5-bromo-2-furoic acid.

Causality in Reagent Selection:

-

Palladium Catalyst: A catalyst like Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is chosen for its efficiency in facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[10][12] The choice of ligands on the palladium center is critical; they stabilize the metal and modulate its reactivity.

-

Base: An inorganic base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential.[10][11] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step. From a practical standpoint, the choice of base can also influence the reaction rate and suppression of side reactions.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane) and water is commonly used.[10][11] The organic solvent solubilizes the organic reactants, while the aqueous phase dissolves the inorganic base, creating an efficient biphasic system for the reaction to proceed.

Below is a generalized workflow for this key synthetic transformation.

Caption: Generalized workflow for the synthesis of 5-Aryl-2-furoic acids via Suzuki-Miyaura coupling.

Therapeutic Applications and Structure-Activity Relationship (SAR)

The true power of the 5-phenyl-2-furoic acid scaffold lies in its derivatization potential. Modifications to the phenyl ring (position, number, and nature of substituents) and the carboxylic acid group (conversion to amides, esters, etc.) have profound effects on biological activity.

As Antimicrobial Agents

Derivatives of 5-phenyl-2-furoic acid have shown potent activity against various bacterial and fungal strains.[2] For instance, converting the carboxylic acid to morpholine amides and thioamides has yielded compounds with significant activity against Cryptococcus neoformans.[13] The introduction of electron-withdrawing groups, such as nitro or dichloro substitutions on the phenyl ring, often enhances this activity.[13]

As Enzyme Inhibitors for Cancer and Other Diseases

This scaffold is particularly effective as an enzyme inhibitor.

-

β-Glucuronidase (EcGUS) Inhibition: Gut microbial EcGUS is a target for alleviating drug-induced gastrointestinal toxicity. A study found that 5-phenyl-2-furan derivatives bearing a 1,3-thiazole moiety were potent EcGUS inhibitors, with IC₅₀ values in the low micromolar to nanomolar range.[8] SAR analysis revealed that bromine substitution on the benzene ring was critical for potent inhibition, and the inhibition was uncompetitive, suggesting the inhibitor binds to the enzyme-substrate complex.[8]

-

BRAFV600E Inhibition: The BRAFV600E mutation is a key driver in many cancers, including melanoma. Novel 5-phenyl-1H-pyrazole derivatives have been synthesized as potential BRAFV600E inhibitors, with some compounds showing IC₅₀ values as low as 0.33 µM.[9] Molecular docking studies suggest these compounds bind effectively within the enzyme's active site.[9]

-

Antitubercular Activity: In the fight against tuberculosis, 5-phenyl-furan-2-carboxylic acids have been identified as inhibitors of salicylate synthase MbtI, an enzyme essential for iron acquisition in Mycobacterium tuberculosis.[10] This represents an anti-virulence strategy, targeting a pathway required for infection rather than pathogen survival.

As Anti-inflammatory Agents

The furan scaffold is known to modulate inflammatory pathways.[4] Natural benzofuran derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) by affecting signaling pathways such as MAPK and NF-κB.[4][14] Synthetic 5-phenyl-2-furoic acid derivatives are actively being explored for their potential to treat inflammation-related conditions.[15]

The following diagram illustrates a simplified mechanism of action for enzyme inhibition, a common therapeutic strategy for these derivatives.

Caption: Simplified mechanism of enzyme inhibition by a 5-phenyl-2-furoic acid derivative.

Summary of Biological Activities

The table below summarizes the inhibitory concentrations for representative derivatives across different therapeutic targets.

| Derivative Class | Target/Organism | Key Substituents | Potency (IC₅₀ / Kᵢ) | Reference |

| Thiazole-Furan Hybrids | E. coli β-Glucuronidase | Bromophenyl, Thiazole | 0.25 µM (IC₅₀), 0.14 µM (Kᵢ) | [8] |

| Phenyl-Pyrazole Hybrids | BRAFV600E Kinase | Niacinamide, Pyrazole | 0.33 µM (IC₅₀) | [9] |

| Phenyl-Furan Carboxamides | Cryptococcus neoformans | Dichlorophenyl, Morpholine | MIC = 3.13 µg/mL | [13] |

| Pyrimidine Derivatives | Bruton's Tyrosine Kinase (BTK) | Phenyl pyrimidine | 82.7% inhibition @ 100 nM | [16] |

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis and characterization of a representative 5-aryl-2-furoic acid, based on established procedures.[10] This protocol is designed to be self-validating, with clear checkpoints for characterization.

Protocol 1: Synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid

Objective: To synthesize a representative 5-phenyl-2-furoic acid derivative via Suzuki coupling followed by ester hydrolysis.

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

(4-nitrophenyl)boronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane (dry)

-

Deionized Water

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc), Hexane, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite

Part A: Suzuki-Miyaura Coupling

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Under the inert atmosphere, add dry 1,4-dioxane. Subsequently, add a 2M aqueous solution of Na₂CO₃ (2.0 eq).

-

Reaction: Heat the resulting mixture to 90 °C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc mobile phase).

-

Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (methyl 5-(4-nitrophenyl)furan-2-carboxylate) by flash column chromatography on silica gel.

Part B: Saponification (Ester Hydrolysis)

-

Setup: Dissolve the purified ester from Part A in a mixture of MeOH and H₂O (e.g., 1:2 v/v).

-

Hydrolysis: Add NaOH (3.0 eq) and reflux the mixture for 3-4 hours, monitoring by TLC until the ester is fully consumed.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water.

-

Drying: Dry the solid product under vacuum to yield the final 5-(4-nitrophenyl)furan-2-carboxylic acid.

Characterization:

-

Structure Confirmation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

-

Purity Assessment: Purity can be assessed by the sharp melting point and elemental analysis.

Future Outlook and Concluding Remarks

The 5-phenyl-2-furoic acid scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Novel Derivatizations: Exploring more complex substitutions and bioisosteric replacements for the phenyl and furan rings to access novel chemical space and intellectual property.

-

Target Deconvolution: For derivatives discovered through phenotypic screening, identifying the specific biological targets to understand their mechanism of action.

-

Pharmacokinetic Optimization: Fine-tuning derivatives to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties, transforming potent inhibitors into viable drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Phenyl-2-furoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the furan ring represents a cornerstone heterocyclic motif, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and conformational flexibility allow it to serve as a versatile scaffold for the development of novel therapeutic agents. When functionalized with a phenyl group at the 5-position and a carboxylic acid at the 2-position, the resulting molecule, 5-Phenyl-2-furoic acid, emerges as a compound of significant interest, demonstrating a broad spectrum of biological activities. This guide provides an in-depth exploration of the known biological properties of 5-Phenyl-2-furoic acid and its derivatives, offering mechanistic insights and practical experimental frameworks for researchers in drug discovery and development. The strategic placement of the phenyl and carboxylic acid moieties provides a foundation for diverse chemical modifications, leading to analogues with potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

Antimicrobial Activity: A Promising Avenue for Combating Drug Resistance

Derivatives of 5-Phenyl-2-furoic acid have demonstrated significant potential as antimicrobial agents, active against a range of bacterial and fungal pathogens.[3] The core scaffold allows for systematic structural modifications to optimize potency and spectrum of activity.

Mechanistic Insights

While the precise mechanisms are still under investigation for many derivatives, the antimicrobial action is often attributed to the disruption of essential cellular processes in pathogens. The lipophilic nature of the phenyl group facilitates membrane translocation, allowing the molecule to reach intracellular targets. The carboxylic acid moiety, or its amide/ester derivatives, can engage in hydrogen bonding and electrostatic interactions with key enzymes or proteins, leading to their inhibition. For instance, some studies suggest that these compounds may interfere with microbial growth by inhibiting specific enzymes involved in metabolic pathways.[1]

Key Derivatives and Their Efficacy

Several studies have synthesized and evaluated series of 5-Phenyl-2-furoic acid derivatives, revealing structure-activity relationships (SAR). For example, the introduction of specific substituents on the phenyl ring can dramatically influence antimicrobial potency.

| Compound Class | Target Organism(s) | Reported Activity (MIC/IC50) | Reference |

| N-(R1-phenyl)-5-(R-phenyl)-2-furamides | Cryptococcus neoformans ATCC 208821 | High activity reported for specific derivatives | [5] |

| 4-(5-Aryl-2-furoyl)morpholines | Various pathogenic bacteria and fungi | Moderate activity observed for most compounds | [6][7] |

| Carbamothioyl-furan-2-carboxamides | Various bacterial and fungal strains | Significant inhibition, with MICs ranging from 150.7–295 µg/mL for some derivatives | [8] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a fundamental metric for assessing antimicrobial activity. The broth microdilution method is a standardized and widely accepted protocol.

Objective: To determine the lowest concentration of a 5-Phenyl-2-furoic acid derivative that inhibits the visible growth of a specific microorganism.

Methodology:

-

Preparation of Test Compounds: Prepare a stock solution of the 5-Phenyl-2-furoic acid derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Bacterial/Fungal Inoculum Preparation: Culture the test microorganism in an appropriate broth medium until it reaches the logarithmic growth phase. Adjust the inoculum density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include positive (microorganism and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no turbidity (visible growth) is observed.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Serial dilutions allow for the precise determination of the minimum concentration required for inhibition. The inclusion of controls validates the experimental results, ensuring that the medium supports growth and that there is no contamination.

Anti-Inflammatory Properties: Targeting Key Signaling Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[9][10] Furan-containing compounds have been investigated for their anti-inflammatory effects, often mediated through the modulation of critical signaling pathways.[1]

Modulation of NF-κB and MAPK Signaling

The anti-inflammatory activity of some benzofuran derivatives, structurally related to 5-Phenyl-2-furoic acid, has been linked to the inhibition of the NF-κB and MAPK signaling pathways.[11] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][11]

// Connections "LPS" -> "TLR4" [label="Activates"]; "TLR4" -> "MAPK_Pathway" [arrowhead=normal]; "TLR4" -> "IKK" [arrowhead=normal]; "IKK" -> "IkB_NFkB" [label="Phosphorylates IκBα", arrowhead=tee]; "IkB_NFkB" -> "NFkB_p65" [label="Releases"]; "NFkB_p65" -> "NFkB_p65_nucleus" [label="Translocates"]; "NFkB_p65_nucleus" -> "Gene_Expression" [label="Induces"]; "5_PFA_Derivative" -> "MAPK_Pathway" [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; "5_PFA_Derivative" -> "IKK" [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];

// Invisible edges for layout edge[style=invis]; "MAPK_Pathway" -> "IKK"; } enddot Caption: Inhibition of LPS-induced inflammatory pathways by 5-Phenyl-2-furoic acid derivatives.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the ability of 5-Phenyl-2-furoic acid derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the presence of the test compound. Include wells with cells and LPS only (positive control) and cells in medium only (negative control).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Causality Behind Experimental Choices: RAW 264.7 cells are a well-established model for studying inflammation as they produce significant amounts of NO upon LPS stimulation. The Griess assay is a simple, sensitive, and reliable method for quantifying NO production by measuring its stable metabolite, nitrite.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

The furan scaffold is present in several compounds with demonstrated anticancer activity.[12][13] Derivatives of 5-Phenyl-2-furoic acid have been explored for their potential as novel anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2][5]

Mechanisms of Action in Cancer

The anticancer effects of these compounds can be attributed to several mechanisms:

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[13]

-

Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, causing arrest at specific phases, such as the G2/M phase, thereby preventing cell proliferation.[12][13]

-

Inhibition of Key Enzymes: A derivative of 2-furoic acid, TOFA (5-tetradecyloxy-2-furoic acid), has been shown to inhibit acetyl-CoA-carboxylase-α (ACCA), a key enzyme in fatty acid synthesis, which is often upregulated in cancer cells.[14] This inhibition leads to decreased fatty acid synthesis and subsequent cancer cell death.[14]

// Connections "Seed_Cells" -> "Treat_Compound" [arrowhead=normal]; "Treat_Compound" -> "Incubate" [arrowhead=normal]; "Incubate" -> "Add_MTT" [arrowhead=normal]; "Add_MTT" -> "Incubate_MTT" [arrowhead=normal]; "Incubate_MTT" -> "Formazan_Formation" [style=dashed, arrowhead=none]; "Formazan_Formation" -> "Solubilize" [style=dashed, arrowhead=normal]; "Solubilize" -> "Measure_Absorbance" [arrowhead=normal]; "Measure_Absorbance" -> "Calculate_Viability" [arrowhead=normal]; } enddot Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration of a 5-Phenyl-2-furoic acid derivative that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well plate at a predetermined density and allow for attachment overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value from the dose-response curve.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. It is a robust, reliable, and widely used method for screening the cytotoxic potential of chemical compounds. The choice of cell line should be relevant to the intended therapeutic area.

Other Potential Biological Activities

Beyond the well-documented antimicrobial, anti-inflammatory, and anticancer effects, derivatives of 5-Phenyl-2-furoic acid have been explored for other therapeutic applications:

-

Vasodilatory Activity: Certain 5-phenyl furocoumarin derivatives have been shown to possess moderate vasodilatory activity on the mesenteric arteries of rats, suggesting potential applications in cardiovascular diseases.[15]

-

Antitubercular Activity: 5-Phenyl-furan-2-carboxylic acids have been identified as potential therapeutics for tuberculosis, targeting iron acquisition in mycobacterial species.[16]

Conclusion and Future Directions

5-Phenyl-2-furoic acid represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. The accumulated evidence strongly supports its potential as a template for the development of novel antimicrobial, anti-inflammatory, and anticancer agents. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent derivatives.

-

Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties and in vivo efficacy of lead compounds.

-

Combinatorial Chemistry Approaches: Expanding the chemical space around the 5-Phenyl-2-furoic acid core to generate libraries of novel compounds for high-throughput screening.

By leveraging the inherent versatility of this scaffold and employing a rational, mechanism-based approach to drug design, the scientific community can unlock the full therapeutic potential of 5-Phenyl-2-furoic acid and its analogues.

References

- Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. MDPI.

- Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate.

- A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Benchchem.

- TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. PubMed.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate.

- Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. NIH.

- A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. NIH.

- Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia.

- Synthesis and fluorescent study of 5-phenyl furocoumarin derivatives as vasodilatory agents.

- A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI.

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.

- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI.

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. MDPI.

- Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. PubMed.

- 2-Furoic acid. Wikipedia.

- Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate.

- Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. RJPT.

- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central.

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and fluorescent study of 5-phenyl furocoumarin derivatives as vasodilatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-2-furoic Acid

This guide provides a comprehensive technical overview of 5-Phenyl-2-furoic acid, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core synthetic methodologies, characterization, and scientific rationale behind its preparation.

Introduction

5-Phenyl-2-furoic acid (C₁₁H₈O₃) is a disubstituted furan derivative featuring a phenyl group at the 5-position and a carboxylic acid at the 2-position of the furan ring.[1][2] This scaffold is of considerable interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives and the potential for creating novel polymers and functional materials.[3][4][5][6] The strategic placement of the phenyl and carboxylic acid moieties allows for a wide range of chemical modifications, making it a versatile building block for combinatorial chemistry and drug discovery programs. This guide will explore the prevalent synthetic routes to this compound, focusing on the underlying chemical principles and providing detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Phenyl-2-furoic acid is crucial for its application and further derivatization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 150-154 °C | |

| CAS Number | 52938-97-3 | [1][2] |

| Purity | >96.0% | [1] |

Synthetic Methodologies: A Strategic Overview

The synthesis of 5-Phenyl-2-furoic acid can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on two prominent and reliable methods: the Gomberg-Bachmann reaction and the Suzuki-Miyaura cross-coupling reaction.

Logical Flow of Synthetic Strategies

Caption: Comparative workflow of Gomberg-Bachmann and Suzuki-Miyaura syntheses.

The Gomberg-Bachmann Reaction: A Classic Approach

The Gomberg-Bachmann reaction is a classic method for aryl-aryl bond formation via a diazonium salt intermediate.[7] While it can sometimes suffer from lower yields due to side reactions, its operational simplicity makes it an attractive option.[7]

Mechanistic Rationale

The reaction proceeds through the generation of an aryl radical from a diazonium salt, which then attacks an aromatic substrate. In this case, aniline is converted to a diazonium salt, which then reacts with 2-furoic acid to introduce the phenyl group at the 5-position. The use of a base is crucial to facilitate the reaction.[7]

Experimental Protocol: Gomberg-Bachmann Synthesis

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Furoic acid[8]

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization of Aniline:

-

Dissolve aniline in a solution of concentrated HCl and water, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the benzenediazonium chloride solution.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 2-furoic acid in an aqueous solution of sodium hydroxide.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the 2-furoic acid solution at room temperature with vigorous stirring. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Continue stirring for 2-4 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with concentrated HCl to precipitate the crude 5-Phenyl-2-furoic acid.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

-

Dry the crystals under vacuum.

-

The Suzuki-Miyaura Cross-Coupling: A Modern and Versatile Method

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, for which its discoverer, Akira Suzuki, was awarded the Nobel Prize in Chemistry in 2010.[9] This reaction offers high yields, excellent functional group tolerance, and utilizes readily available and relatively non-toxic boronic acids.[10][11]

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The presence of a base is essential for the activation of the boronic acid.[10]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis of 5-Phenyl-2-furoic acid.

Experimental Protocol: Suzuki-Miyaura Synthesis

Materials:

-

Methyl 5-bromo-2-furoate (or other suitable ester)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate [K₂CO₃] or sodium carbonate [Na₂CO₃])

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for hydrolysis

-

Hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Esterification of 5-Bromo-2-furoic acid (if starting from the acid):

-

This preliminary step protects the carboxylic acid group during the coupling reaction. A standard Fischer esterification using methanol and a catalytic amount of sulfuric acid is commonly employed.

-

-

Suzuki-Miyaura Coupling:

-

To a round-bottom flask, add methyl 5-bromo-2-furoate, phenylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification of the Ester:

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

-

-

Hydrolysis to 5-Phenyl-2-furoic acid:

-

Dissolve the purified methyl 5-phenyl-2-furoate in a mixture of methanol and an aqueous solution of NaOH or KOH.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure and dilute the residue with water.

-

Acidify the aqueous solution with HCl to precipitate the 5-Phenyl-2-furoic acid.

-

Filter the solid, wash with cold water, and dry to yield the final product.

-

Characterization and Spectroscopic Data

The identity and purity of the synthesized 5-Phenyl-2-furoic acid should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum will show characteristic signals for the phenyl and furan protons.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[2]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the aromatic rings.

Applications and Future Directions

Derivatives of 5-Phenyl-2-furoic acid have shown promise in various therapeutic areas. For instance, certain hydrazide derivatives have been investigated for their anti-inflammatory and tuberculostatic activities.[12] Other derivatives have been explored as potential antimicrobial agents and α-glucosidase inhibitors.[3][4] The core structure also serves as a key intermediate in the synthesis of more complex molecules, including those with potential applications in overcoming multidrug resistance in cancer cells.[5]

The continued exploration of new synthetic methodologies and the derivatization of the 5-Phenyl-2-furoic acid scaffold are expected to yield novel compounds with significant biological and material properties.

References

- Pelosi, S. S., Jr., & Yu, C.-N. (1987). U.S. Patent No. 4,643,996. U.S.

-

National Center for Biotechnology Information. (n.d.). 5-Phenylfuran-2-carboxylic acid. In PubChem. Retrieved from [Link]

- Synthesis methods for the preparation of 2-furoic acid derivatives. (2017).

-

Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. (n.d.). J-STAGE. Retrieved from [Link]

-

Synthesis of 2,5-Disubstituted Furans from Sc(OTf)3 Catalyzed Reaction of Aryl Oxiranediesters with γ-Hydroxyenones. (2018). ACS Publications. [Link]

-

Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors. (2023). PubMed. [Link]

-

Synthesis of 2,5-disubstituted furan derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

2,5-Dihydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. (2023). PubMed. [Link]

-

Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]

-

Gomberg–Bachmann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Synthetic process for preparing 2-furoic acid derivatives. (2016).

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]

- Method for synthesising 2,5-furandicarboxylic acid from a composition containing furan-2,5-dialdehyde. (2016).

-

2-Furoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2020). MDPI. [Link]

-

Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors. (2021). PubMed. [Link]

-

FDCA (2,5-furandicarboxylic acid) biorefineries. (2017). SlideShare. [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). National Institutes of Health. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved from [Link]

-

5-Formyl-2-furancarboxylic Acid. (n.d.). In PubChem. Retrieved from [Link]

-

Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... (n.d.). ResearchGate. Retrieved from [Link]

-

2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

5-Nitro-2-Furoic Acid. (n.d.). In PubChem. Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2020). MDPI. [Link]

Sources

- 1. 5-Phenyl-2-furancarboxylic Acid | CymitQuimica [cymitquimica.com]

- 2. 5-Phenylfuran-2-carboxylic acid | C11H8O3 | CID 736255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 8. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. US4643996A - 5-phenyl-2-furoic acid hydrazides - Google Patents [patents.google.com]

Introduction: Unveiling the Potential of a Privileged Scaffold

An In-depth Technical Guide to 5-Phenyl-2-furoic acid: Synthesis, Bioactivity, and Experimental Protocols

5-Phenyl-2-furoic acid is a heterocyclic organic compound featuring a central furan ring substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-position.[1][2] This arrangement of aromatic and acidic functionalities establishes it as a valuable scaffold in medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle, is a core component in numerous pharmacologically active compounds, where it can act as a bioisostere for other aromatic systems like a phenyl ring, offering distinct electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[3][4]

This technical guide offers a comprehensive overview of 5-phenyl-2-furoic acid, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical and physical properties, significant biological activities, and the underlying mechanisms of action. Furthermore, this guide provides detailed, field-proven experimental protocols for its synthesis and biological evaluation, underpinned by the causality behind key experimental choices.

Table 1: Physicochemical Properties of 5-Phenyl-2-furoic acid

| Property | Value | Source |

| CAS Number | 52938-97-3 | [1][2] |

| Molecular Formula | C₁₁H₈O₃ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | Typically >96.0% | [1] |

| IUPAC Name | 5-phenylfuran-2-carboxylic acid | [2] |

| SMILES | O=C(O)c1ccc(-c2ccccc2)o1 | [1] |

| InChI Key | GUOMINFEASCICM-UHFFFAOYSA-N | [1][2] |

Synthesis and Characterization: A Practical Approach

The synthesis of 5-phenyl-2-furoic acid and its derivatives often leverages modern cross-coupling methodologies, which provide efficient and modular routes to construct the C-C bond between the furan and phenyl rings. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prevalent due to their functional group tolerance and high yields.[5] The general strategy involves coupling a furan precursor bearing a leaving group (e.g., a halogen) with a phenylboronic acid derivative, followed by modification or installation of the carboxylic acid moiety.

A common precursor is an ester of 5-bromo-2-furoic acid, which can be coupled with phenylboronic acid. The resulting phenyl-substituted furoate ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

Workflow for Synthesis of 5-Phenyl-2-furoic acid

Caption: Palladium-catalyzed synthesis of 5-Phenyl-2-furoic acid.

Detailed Experimental Protocol: Synthesis via Suzuki Coupling and Hydrolysis

This protocol describes a two-step process starting from commercially available methyl 5-bromo-2-furoate.

Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 5-phenyl-2-furoate

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add methyl 5-bromo-2-furoate (10 mmol, 2.19 g), phenylboronic acid (12 mmol, 1.46 g), and sodium carbonate (30 mmol, 3.18 g).

-

Causality: The three-neck flask allows for simultaneous reflux, stirring, and maintenance of an inert atmosphere. Nitrogen is essential to prevent the oxidation and deactivation of the palladium catalyst. Sodium carbonate is the base required to activate the boronic acid for transmetalation.

-

-

Solvent and Catalyst Addition: Add a solvent mixture of toluene (50 mL), ethanol (15 mL), and water (15 mL). Purge the mixture with nitrogen for 15 minutes. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 347 mg).

-

Causality: The mixed solvent system ensures the dissolution of both organic and inorganic reagents. Purging removes dissolved oxygen. The Pd(0) catalyst is the active species that drives the catalytic cycle.

-

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

-

Causality: Refluxing provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

-

-

Workup and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous washes remove the inorganic base and salts. Brine helps to break any emulsions and further dry the organic layer. Sodium sulfate is a drying agent that removes residual water.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate to afford methyl 5-phenyl-2-furoate as a solid.

Step 2: Saponification to 5-Phenyl-2-furoic acid

-

Setup: Dissolve the purified methyl 5-phenyl-2-furoate (8 mmol) in a mixture of methanol (40 mL) and water (10 mL) in a 100 mL round-bottom flask.

-

Hydrolysis: Add sodium hydroxide (16 mmol, 0.64 g) and stir the mixture at 60 °C for 4 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

-

Causality: NaOH acts as the base to hydrolyze the ester to its corresponding carboxylate salt. Heating accelerates the saponification process.

-

-

Acidification and Precipitation: Cool the solution in an ice bath and acidify to pH ~2 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

-

Causality: Acidification protonates the sodium carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.

-

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL). Recrystallize the crude product from an ethanol/water mixture to yield pure 5-phenyl-2-furoic acid. Dry the final product under vacuum.

Spectroscopic Characterization

The identity and purity of the synthesized 5-phenyl-2-furoic acid are confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for 5-Phenyl-2-furoic acid

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the phenyl protons (multiplet, ~7.4-7.8 ppm), two furan protons (doublets, ~7.0-7.3 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Resonances for the carboxylic acid carbonyl carbon (~160 ppm), quaternary and protonated carbons of the furan and phenyl rings. |

| FT-IR (KBr) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹). |

| Mass Spec (ESI-) | A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 187.04. |

Biological Activities and Therapeutic Potential

The 5-phenyl-2-furoic acid scaffold is associated with a range of promising biological activities. Its derivatives have been investigated for antimicrobial, antitubercular, and enzyme-inhibiting properties.

Inhibition of Bacterial β-Glucuronidase

A significant area of interest is the inhibition of gut microbial β-glucuronidases (GUS). These enzymes can reactivate the toxic metabolites of certain drugs, leading to severe gastrointestinal side effects. Inhibiting bacterial GUS enzymes is a promising therapeutic strategy to mitigate this drug-induced toxicity. Derivatives of 5-phenyl-2-furoic acid containing a 1,3-thiazole moiety have been identified as potent inhibitors of Escherichia coli β-glucuronidase (EcGUS).[6]

Kinetic studies have shown that these compounds can act as uncompetitive inhibitors, with some exhibiting IC₅₀ values in the low micromolar to nanomolar range.[6] An uncompetitive inhibitor binds only to the enzyme-substrate complex, a mechanism that can be highly effective in vivo.

Mechanism of Action: Uncompetitive Inhibition

Caption: Mechanism of uncompetitive enzyme inhibition.

Antitubercular Activity

5-Phenyl-furan-2-carboxylic acids have also emerged as potential therapeutics against tuberculosis, targeting the iron acquisition pathway of mycobacterial species.[7] Iron is an essential nutrient for bacterial survival and pathogenesis. These compounds are being investigated as inhibitors of MbtI, an enzyme involved in the biosynthesis of mycobactin, the primary siderophore (iron-chelating molecule) of Mycobacterium tuberculosis. By disrupting iron uptake, these compounds can effectively starve the bacteria of this critical resource.

Protocol for Biological Evaluation: EcGUS Inhibition Assay

This protocol provides a method to screen compounds for their ability to inhibit E. coli β-glucuronidase (EcGUS) using a colorimetric substrate.

Workflow for EcGUS Inhibition Assay

Caption: Workflow for a colorimetric β-glucuronidase inhibition assay.

Step-by-Step Protocol

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM HEPES buffer, pH 7.0.

-

Enzyme Stock: Prepare a stock solution of EcGUS in assay buffer. The final concentration in the assay should be determined empirically (e.g., 0.5 µg/mL).

-

Substrate Stock: Prepare a 10 mM stock solution of p-Nitrophenyl-β-D-glucuronide (pNPG) in assay buffer.

-

Inhibitor Stock: Prepare a 10 mM stock solution of 5-phenyl-2-furoic acid (or derivative) in DMSO. Create serial dilutions as needed.

-

Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 2 µL of the inhibitor solution to the test wells. For control wells, add 2 µL of DMSO.

-

Add 20 µL of the EcGUS enzyme solution to all wells.

-

Self-Validation: Including a no-enzyme control (add buffer instead of enzyme) is crucial to account for any non-enzymatic substrate degradation. A positive control with a known inhibitor can validate the assay's responsiveness.

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 37 °C for 10 minutes.

-

Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction. The final volume is 92 µL.

-

Incubation: Incubate the plate at 37 °C for 30 minutes.

-

Causality: This allows the enzymatic reaction to proceed. The pNPG is hydrolyzed by EcGUS to produce p-nitrophenol, which is yellow.

-

-

Reaction Termination: Stop the reaction by adding 50 µL of the stop solution to each well.

-

Causality: The high pH of the sodium carbonate solution denatures the enzyme, stopping the reaction, and deprotonates the p-nitrophenol product, intensifying its yellow color for accurate measurement.

-

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

5-Phenyl-2-furoic acid represents a "privileged scaffold" in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its straightforward synthesis via robust cross-coupling reactions allows for extensive structural diversification. The demonstrated biological activities, particularly as an enzyme inhibitor for mitigating drug toxicity and as a potential antitubercular agent, highlight its significant therapeutic potential.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. The exploration of new therapeutic targets and the development of advanced derivatives with enhanced pharmacokinetic profiles will be crucial in translating the promise of this scaffold into clinical applications. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to advancing this exciting area of research.

References

-

5-Phenylfuran-2-carboxylic acid | C11H8O3. PubChem, National Institutes of Health. [Link]

-

Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. [Link]

-

A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. J-STAGE. [Link]

- Synthesis methods for the preparation of 2-furoic acid derivatives.

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]

-

2-Furoic acid. Wikipedia. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. National Institutes of Health. [Link]

-

2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses. [Link]

-

Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]

-

Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. [Link]

-

Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors. PubMed. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). Human Metabolome Database. [Link]

-

Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. NISCAIR Online Periodicals Repository. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. 5-Phenylfuran-2-carboxylic acid | C11H8O3 | CID 736255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 5-Phenyl-2-furoic Acid in Organic Synthesis

Introduction: The Strategic Importance of the 5-Phenyl-2-furoic Acid Scaffold

5-Phenyl-2-furoic acid is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid furan core, appended with both a carboxylic acid and a phenyl group, provides a unique platform for the synthesis of a diverse array of complex organic molecules. The phenyl group can be further functionalized, while the carboxylic acid serves as a convenient handle for various transformations, most notably amide bond formation and esterification. This combination of features makes 5-Phenyl-2-furoic acid a valuable starting material for the development of novel therapeutic agents, including kinase inhibitors, as well as functional materials.[1][2][3] This guide provides detailed protocols and insights into the practical application of 5-Phenyl-2-furoic acid in key organic transformations.

Safety and Handling

Before commencing any experimental work, it is crucial to be familiar with the safety precautions for 5-Phenyl-2-furoic acid and all other reagents.

-

Hazard Identification : 5-Phenyl-2-furoic acid may cause skin, eye, and respiratory irritation.[4][5] It is important to handle the compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Handling and Storage : Store in a cool, dry place away from incompatible materials. Avoid generating dust.[4]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.[6]

Core Synthetic Applications and Protocols

The utility of 5-Phenyl-2-furoic acid is best demonstrated through its application in common and impactful synthetic transformations. Below are detailed protocols for several key reactions.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, allowing for the linkage of molecular fragments to generate novel compounds with potential therapeutic activity.[7][8] 5-Phenyl-2-furoic acid readily undergoes amidation to produce a wide range of 5-phenyl-2-furamides, which have been explored as antimicrobial and anticancer agents.[9]

This protocol details the synthesis of a representative N-aryl-5-phenyl-2-furamide using a common coupling agent.

Workflow for Amide Coupling:

A visual representation of the amide coupling workflow.

Materials:

-

5-Phenyl-2-furoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Substituted aniline (e.g., 4-pyridinamine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (Et₃N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation:

-

To a solution of 5-Phenyl-2-furoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-phenyl-2-furoyl chloride. This intermediate is often used directly in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the crude 5-phenyl-2-furoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Slowly add the acyl chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-5-phenyl-2-furamide.

-

Data Summary for a Representative Amide Coupling:

| Reactant A | Reactant B | Coupling Agent | Product | Yield (%) |

| 5-Phenyl-2-furoic acid | 4-Pyridinamine | SOCl₂ | 5-Phenyl-N-(pyridin-4-yl)-2-furamide | ~85-95% |

Esterification: Modulating Physicochemical Properties

Esterification of 5-Phenyl-2-furoic acid is a straightforward method to modify its lipophilicity and other physicochemical properties, which is particularly important in drug design.[10] The resulting esters can also serve as intermediates for further synthetic transformations. The Fischer-Speier esterification is a classic and reliable method for this purpose.[11][12]

This protocol describes the synthesis of an alkyl 5-phenyl-2-furoate.

Workflow for Fischer Esterification:

A visual representation of the Fischer esterification workflow.

Materials:

-

5-Phenyl-2-furoic acid

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)